molecular formula C11H14ClNO2S B5264561 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5264561
M. Wt: 259.75 g/mol
InChI Key: BOTMBDKBFBZGAN-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine is a sulfonamide derivative characterized by a sulfonyl group (-SO₂-) bridging a 4-chloro-2,5-dimethylphenyl ring and a prop-2-enylamine (allylamine) moiety. The sulfonyl group imparts significant electron-withdrawing effects, enhancing the acidity of the amide proton and improving stability under basic conditions compared to carbonamides .

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c1-4-5-13-16(14,15)11-7-8(2)10(12)6-9(11)3/h4,6-7,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTMBDKBFBZGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylphenol and prop-2-enylamine.

    Sulfonylation: The phenol is first sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with prop-2-enylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the allylamine moiety.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

[(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The allylamine moiety can also interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The table below highlights key differences between [(4-Chloro-2,5-dimethylphenyl)sulfonyl]prop-2-enylamine and structurally related compounds:

Compound Name Substituents/Functional Groups Unique Features Reference
This compound 4-Chloro-2,5-dimethylphenyl, sulfonyl, allylamine Enhanced acidity of amide proton; chloro and methyl groups optimize steric/electronic effects .
2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid 4-Methylphenyl, sulfonyl, allylamine, benzoic acid Benzoic acid moiety increases solubility; lacks chloro substituents .
1-(3-Chloro-4-methylphenyl)prop-2-enylamine 3-Chloro-4-methylphenyl, allylamine Absence of sulfonyl group reduces hydrogen-bonding capacity and stability .
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine 4-Chlorophenyl, sulfonyl, naphthylamine Naphthylamine backbone alters aromatic interactions; no methyl substituents .
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine 4-Chloro-3-methylphenyl, allylamine Stereospecific configuration may enhance receptor binding; lacks sulfonyl group .

Key Comparative Insights

Sulfonyl Group Impact: The sulfonyl group in the target compound enhances stability and acidity compared to non-sulfonylated analogues (e.g., 1-(3-Chloro-4-methylphenyl)prop-2-enylamine) . This group also facilitates stronger hydrogen bonding, critical for biological interactions.

Substituent Effects: The 4-chloro-2,5-dimethylphenyl substituent provides a distinct electronic profile. Compared to compounds with single chloro or methyl groups (e.g., 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid), the dual substitution may improve metabolic stability and target affinity .

Backbone Variations : Compounds like [(4-Chlorophenyl)sulfonyl]methylnaphthylamine demonstrate how aromatic system size (naphthyl vs. phenyl) influences hydrophobic interactions and solubility .

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